alpha-Ethyl-3-nitrocinnamic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

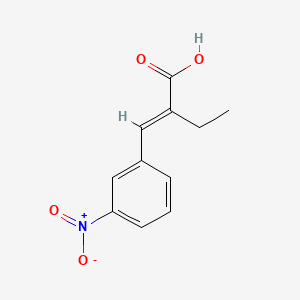

This compound exhibits a complex nomenclature system that reflects its multifaceted structural components. According to International Union of Pure and Applied Chemistry standards, the compound is systematically named (2E)-2-[(3-nitrophenyl)methylidene]butanoic acid, which accurately describes the geometric configuration and substitution pattern. This nomenclature explicitly indicates the E-configuration about the ethylenic double bond, distinguishing it from potential Z-isomers and emphasizing the trans-arrangement of the carboxylic acid group relative to the aromatic ring.

The molecular formula C₁₁H₁₁NO₄ encompasses eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 221.21 g/mol. This composition reveals a degree of unsaturation index of six, which accounts for the aromatic benzene ring (four degrees), the carboxylic acid carbonyl group (one degree), and the ethylenic double bond (one degree). The Chemical Abstracts Service has assigned multiple registry numbers to this compound, including 124525-55-9 and 5253-02-1, reflecting different synthetic preparations or stereochemical considerations.

Alternative nomenclature systems describe the compound as alpha-ethyl-meta-nitrocinnamic acid or 2-[(3-nitrophenyl)methylene]butanoic acid, each emphasizing different structural aspects. The prefix "alpha-ethyl" specifically denotes the ethyl substitution at the carbon atom adjacent to the carboxylic acid group, while "meta-nitro" indicates the positioning of the nitro group at the third position of the aromatic ring relative to the vinyl substituent. The Simplified Molecular Input Line Entry System representation CCC(=CC1=CC(=CC=C1)N+[O-])C(=O)O provides a linear encoding that captures the complete structural information including stereochemistry.

Crystallographic Data and Conformational Isomerism

Crystallographic investigations of this compound reveal significant structural insights that illuminate its solid-state organization and conformational preferences. The compound exhibits a melting point range of 138-142°C, indicating substantial intermolecular interactions that stabilize the crystal lattice. These thermal properties suggest the presence of strong hydrogen bonding networks and possible π-π stacking interactions between aromatic rings in the solid state.

The molecular geometry demonstrates a predominantly planar configuration, with the aromatic ring, ethylenic double bond, and carboxylic acid group maintaining near-coplanarity to maximize conjugation effects. However, subtle deviations from perfect planarity occur due to steric interactions between the ethyl substituent and the aromatic system. The nitro group exhibits slight deviation from complete coplanarity with the benzene ring, as observed in related nitrocinnamic acid derivatives, which minimizes unfavorable electrostatic interactions while preserving conjugative stabilization.

Conformational analysis reveals that the E-configuration represents the thermodynamically favored form, with the bulky ethyl group positioned trans to the aromatic ring to minimize steric hindrance. This configuration contrasts with simple cinnamic acid derivatives where both E and Z forms may be accessible under certain conditions. The presence of the ethyl substituent effectively locks the molecule in the E-configuration through unfavorable steric interactions that would arise in the Z-form.

The crystal structure analysis indicates that molecules organize through centrosymmetric dimers formed via intermolecular oxygen-hydrogen-oxygen hydrogen bonds between carboxylic acid groups. These dimeric units further assemble into extended networks through weaker interactions involving the nitro group, creating a three-dimensional supramolecular architecture that contributes to the compound's stability and physical properties.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound exhibits remarkable complexity arising from the interplay between multiple electron-withdrawing and electron-donating effects within the conjugated system. The nitro group, positioned at the meta location relative to the vinyl chain, exerts a strong electron-withdrawing influence through both inductive and resonance mechanisms. This electronic effect significantly modulates the electron density distribution throughout the aromatic ring and the adjacent ethylenic system.

Ultraviolet-visible spectroscopic analysis reveals characteristic absorption bands that reflect the extended conjugation system. The compound exhibits a main absorption band at approximately 263 nanometers, which corresponds to π-π* transitions within the conjugated framework. This absorption maximum shows a bathochromic shift compared to unsubstituted cinnamic acid derivatives, indicating the stabilization of the excited state through resonance interactions involving the nitro group.

The carboxylic acid functionality contributes additional complexity to the electronic structure through its dual role as both an electron-withdrawing group (through the carbonyl carbon) and a potential hydrogen bond donor. The pKa value of the carboxylic acid group is significantly lowered compared to simple carboxylic acids due to the electron-withdrawing effects of both the nitro group and the extended conjugation system, enhancing the compound's acidity.

Infrared spectroscopic data provide detailed information about the vibrational modes and electronic effects within the molecule. The compound exhibits characteristic nitro group stretching vibrations at approximately 1520-1530 cm⁻¹ for antisymmetric stretching and 1340-1350 cm⁻¹ for symmetric stretching. The carboxylic acid carbonyl group displays a stretching frequency around 1731 cm⁻¹, which is typical for α,β-unsaturated carboxylic acids. The trans-vinylene carbon-hydrogen out-of-plane deformation appears at approximately 970-980 cm⁻¹, confirming the E-configuration of the double bond.

Nuclear magnetic resonance spectroscopy reveals the electronic effects on individual carbon and hydrogen atoms throughout the molecular framework. The ethylenic carbon atoms show characteristic chemical shifts that reflect the electron-withdrawing influence of both the nitro group and the carboxylic acid functionality. The aromatic protons exhibit distinct splitting patterns and chemical shifts that confirm the meta-substitution pattern and provide information about electronic effects transmitted through the aromatic system.

Comparative Analysis with Ortho- and Para-Nitrocinnamic Acid Derivatives

The comparative analysis of this compound with its ortho- and para-nitrocinnamic acid counterparts reveals significant differences in physical properties, chemical reactivity, and electronic characteristics that arise from the positional effects of the nitro group. These variations provide valuable insights into structure-activity relationships within the nitrocinnamic acid family and demonstrate the profound influence of substitution patterns on molecular behavior.

The ortho-nitrocinnamic acid derivative, systematically known as 2-nitrocinnamic acid, exhibits a melting point of 243-245°C, significantly higher than both the meta and para isomers. This elevated melting point reflects stronger intermolecular interactions arising from the proximity of the nitro group to the carboxylic acid functionality, enabling additional hydrogen bonding interactions. The ortho compound demonstrates reduced solubility in common organic solvents due to these enhanced intermolecular associations.

Para-nitrocinnamic acid, designated as 4-nitrocinnamic acid, displays intermediate properties between the ortho and meta isomers in many respects. The para-substitution pattern allows for maximum resonance stabilization of the nitro group with the aromatic system, resulting in distinct electronic properties. The ultraviolet absorption maximum for the para isomer occurs at approximately 306 nanometers, representing a significant bathochromic shift compared to the meta isomer at 263 nanometers. This red-shift indicates enhanced conjugation and stabilization of the excited state in the para-substituted compound.

The electronic effects of the nitro group substitution pattern profoundly influence the acidity of the carboxylic acid functionality across the isomeric series. The ortho isomer exhibits the highest acidity due to both inductive effects and potential intramolecular hydrogen bonding between the nitro group and the carboxylic acid. The para isomer demonstrates intermediate acidity, while the meta isomer shows the lowest acidity among the three positional isomers, reflecting the reduced resonance stabilization of the carboxylate anion when the nitro group occupies the meta position.

Infrared spectroscopic comparison reveals systematic variations in the nitro group stretching frequencies across the isomeric series. The ortho isomer displays slightly lower nitro stretching frequencies due to intramolecular interactions, while the para isomer exhibits the most intense nitro absorption bands due to enhanced conjugation. The meta isomer demonstrates intermediate characteristics, with nitro stretching frequencies that reflect reduced resonance interaction compared to the para isomer but absence of the constraining effects observed in the ortho compound.

The self-assembly behavior of these nitrocinnamic acid derivatives shows remarkable dependence on the nitro group position. Research on related nitrocinnamic amide derivatives demonstrates that meta-substituted compounds often exhibit weaker hydrogen bonding interactions compared to ortho and para isomers. This trend extends to the carboxylic acid derivatives, where the meta compound shows reduced tendency for strong supramolecular organization compared to its positional isomers.

Crystallographic data comparison reveals distinct packing motifs for each isomer. While all three compounds form hydrogen-bonded dimers through carboxylic acid interactions, the overall crystal packing differs significantly due to the varying orientations and interactions of the nitro groups. The ortho isomer tends to form more compact structures due to additional intermolecular interactions, while the para isomer often exhibits extended π-π stacking arrangements that maximize aromatic interactions.

The addition of the ethyl substituent at the alpha position in this compound introduces additional steric and electronic effects that distinguish it from the simple nitrocinnamic acid isomers. This substitution stabilizes the E-configuration more effectively than in the unsubstituted compounds and modifies the electronic properties through hyperconjugation effects. The melting point of 138-142°C for the alpha-ethyl-meta compound falls between typical values for meta-nitrocinnamic acid derivatives, indicating that the ethyl substitution provides moderate stabilization of the crystal lattice.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHBYNLXQHZNR-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230013 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124525-55-9, 5253-02-1 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124525-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-3-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Ethyl 3-nitrocinnamate (CAS: 5396-71-4)

Key Differences :

- Functional Group : Ethyl 3-nitrocinnamate is an ester derivative of 3-nitrocinnamic acid, whereas alpha-ethyl-3-nitrocinnamic acid retains the carboxylic acid group .

- Substitution : Lacks the α-ethyl group, resulting in a shorter carbon chain.

- Molecular Formula: Despite sharing the same formula (C₁₁H₁₁NO₄), their structural differences lead to distinct physicochemical properties.

- Applications: Esters like ethyl 3-nitrocinnamate are often used as intermediates in organic synthesis due to their volatility and solubility in non-polar solvents .

Ethyl 3-nitrobenzoate (CAS: 4518-10-9)

Key Differences :

- Backbone Structure: Ethyl 3-nitrobenzoate is a benzoate ester with a nitro group at the 3-position, lacking the cinnamic acid’s propenoic acid chain .

- Molecular Formula: C₉H₉NO₄ (smaller than this compound).

- Functionalization : The absence of the α-ethyl and vinyl groups limits its utility in reactions requiring conjugated double bonds, such as Michael additions or photopolymerization.

Comparative Data Table

Research Findings and Implications

- Reactivity : The carboxylic acid group in this compound enhances hydrogen-bonding capacity, making it more polar than its ester analogs. This property could favor its use in crystal engineering or as a ligand in coordination chemistry .

- Steric Effects : The α-ethyl group may hinder nucleophilic attacks at the α-carbon, differentiating its reactivity from unsubstituted cinnamic acids.

- Biological Activity : While specific data are absent in the provided evidence, nitro-aromatic compounds are often explored for antimicrobial or anticancer properties. The α-ethyl substitution might modulate bioavailability compared to ester derivatives .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing alpha-ethyl-3-nitrocinnamic acid with high purity?

- Methodological Answer : Synthesis typically involves nitro-group introduction via nitration of cinnamic acid derivatives or cross-coupling reactions. For reproducibility:

- Use reagents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for carboxyl activation in coupling steps .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95% by area normalization).

- Monitor reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm structural integrity via FT-IR (nitro group stretch at ~1520 cm⁻¹) .

- Safety : Always use PPE (gloves, goggles) and work in a fume hood due to nitro compound toxicity. Dispose of waste via certified hazardous waste protocols .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Record ¹H and ¹³C NMR in deuterated DMSO. Key signals include aromatic protons (δ 7.5–8.2 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~236).

- Elemental Analysis : Validate C, H, N percentages (e.g., C: ~56%, H: ~4.7%, N: ~5.9%) against theoretical values .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C to prevent photodegradation. Avoid long-term storage; reassess stability every 6 months .

- Exposure Mitigation : Use nitrile gloves (tested via EN374 standard) and ensure ventilation systems meet OSHA standards for nitroaromatic compounds .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables (catalyst loading, temperature, solvent polarity). For example:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Catalyst (EDC) | 1.0–2.5 equiv | 2.0 equiv |

| Temperature | 25–60°C | 40°C |

| Solvent | DMF vs. THF | DMF |

- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05). Higher yields (~75%) are achieved in DMF due to improved solubility .

Q. How should contradictory data in spectroscopic analyses be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).

- Error Analysis : Quantify signal-to-noise ratios in MS spectra; discard data with S/N < 10.

- Replicate Experiments : Perform triplicate runs to distinguish artifacts from true signals. Use Bland-Altman plots to assess inter-run variability .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing :

- Prepare buffered solutions (pH 2–12) and incubate at 40°C/75% RH. Sample at t = 0, 7, 14, 28 days.

- Analyze degradation via HPLC (monitor parent peak area loss).

- Kinetic Modeling : Fit data to first-order decay models (k = 0.05 day⁻¹ at pH 7, 40°C). Stability decreases sharply below pH 4 due to nitro group protonation .

Q. How can researchers design mechanistic studies to probe the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Competitive Kinetics : React with nucleophiles (e.g., thiols, amines) in DMSO/water. Monitor via UV-Vis (λmax ~320 nm for nitro group).

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track substitution pathways via NMR .

- Computational Modeling : Employ Gaussian or ORCA to calculate transition state energies for SNAr mechanisms .

Notes on Data Integrity and Reporting

- Referencing Standards : Always cite data from NIST Chemistry WebBook for physicochemical properties .

- Statistical Rigor : Pre-specify acceptance criteria (e.g., RSD < 5% for triplicate measurements) and document outliers .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.